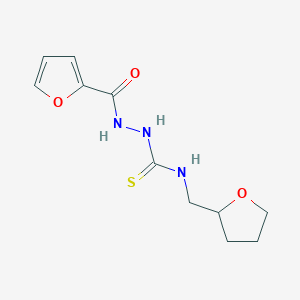
2-(2-furoyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide
描述
2-(2-furoyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide, also known as Furosemide, is a diuretic medication used to treat edema and hypertension. It is a sulfonamide derivative and acts by inhibiting the reabsorption of sodium and chloride ions in the kidneys.
作用机制
2-(2-furoyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide acts by inhibiting the reabsorption of sodium and chloride ions in the kidneys. This leads to an increase in the excretion of these ions, as well as an increase in the excretion of water. This results in a decrease in fluid accumulation in the body, which is beneficial in the treatment of edema and hypertension.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can cause a decrease in blood pressure by decreasing blood volume, and can also cause an increase in potassium excretion. This compound has been shown to decrease the production of aldosterone, which is a hormone that regulates sodium and potassium balance in the body. This compound has also been shown to increase the excretion of calcium, which can be beneficial in the treatment of hypercalcemia.
实验室实验的优点和局限性
2-(2-furoyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide has a number of advantages for lab experiments. It is readily available and relatively inexpensive. It is also well-studied and has a known mechanism of action. However, there are also limitations to its use in lab experiments. This compound can have variable effects depending on the species and strain of animal used, and can also have variable effects depending on the dose and route of administration.
未来方向
There are a number of future directions for the study of 2-(2-furoyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide. One area of research is the potential use of this compound in the treatment of acute kidney injury. This compound has been shown to improve renal function in patients with chronic kidney disease, and it is possible that it may also be beneficial in the treatment of acute kidney injury. Another area of research is the potential use of this compound in the treatment of heart failure with preserved ejection fraction. This compound has been shown to improve cardiac function in patients with heart failure, and it is possible that it may also be beneficial in the treatment of heart failure with preserved ejection fraction.
In conclusion, this compound is a well-studied diuretic medication that has a known mechanism of action. It has a number of biochemical and physiological effects, and has been shown to be beneficial in the treatment of edema, hypertension, heart failure, and kidney disease. While there are advantages to its use in lab experiments, there are also limitations that need to be considered. There are a number of future directions for the study of this compound, including its potential use in the treatment of acute kidney injury and heart failure with preserved ejection fraction.
科学研究应用
2-(2-furoyl)-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide has been extensively studied for its diuretic properties. It is commonly used in the treatment of edema and hypertension, and has also been studied for its potential use in the treatment of heart failure and kidney disease. This compound has been shown to decrease fluid accumulation in the lungs and improve cardiac function in patients with heart failure. It has also been shown to improve renal function in patients with kidney disease.
属性
IUPAC Name |
1-(furan-2-carbonylamino)-3-(oxolan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c15-10(9-4-2-6-17-9)13-14-11(18)12-7-8-3-1-5-16-8/h2,4,6,8H,1,3,5,7H2,(H,13,15)(H2,12,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTOVDQKFBNUPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NNC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




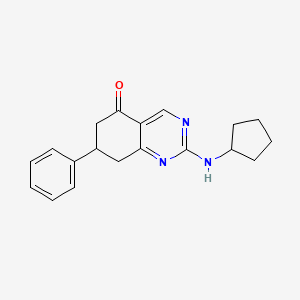
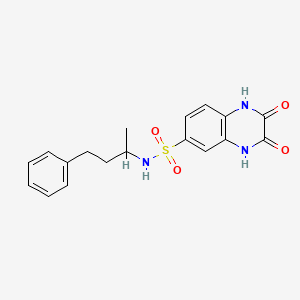
![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3,4-dichlorophenyl)acetamide]](/img/structure/B4708554.png)
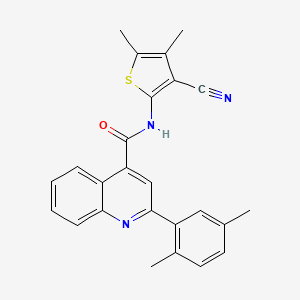
![5-(5-bromo-2-methoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4708562.png)
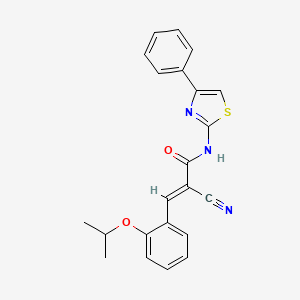
![N'-{[5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-3-methoxybenzohydrazide](/img/structure/B4708578.png)
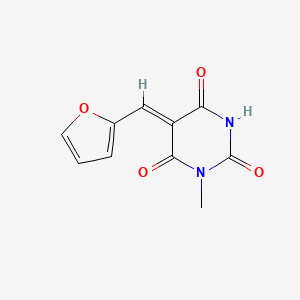
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-bromobenzamide](/img/structure/B4708588.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-propylglycinamide](/img/structure/B4708604.png)
![1-[(2-phenylcyclopropyl)carbonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4708608.png)

![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B4708619.png)